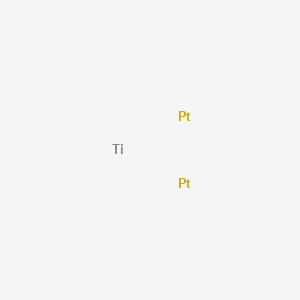
Platinum;titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum-titanium compounds are a class of materials that combine the unique properties of both platinum and titanium. Platinum is a dense, malleable, and ductile metal with high resistance to corrosion and oxidation, while titanium is known for its strength, low density, and excellent corrosion resistance. The combination of these two metals results in compounds with enhanced catalytic, mechanical, and chemical properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
-
Platinum Nanoparticle Catalyst on Titanium Oxide
Method: A platinum nanoparticle catalyst can be prepared on the surface of titanium oxide. This involves the deposition of platinum nanoparticles onto titanium oxide through methods such as photodeposition or chemical reduction.
-
Laser Ablation in Liquid
Method: Nanocrystalline titanium dioxide modified with platinum can be prepared using nanosecond laser ablation in liquid. This involves irradiating a titanium metal plate in deionized water followed by ablation with a platinum target.
Industrial Production Methods
Industrial production of platinum-titanium compounds often involves large-scale chemical vapor deposition (CVD) or physical vapor deposition (PVD) techniques. These methods allow for the controlled deposition of platinum onto titanium substrates, resulting in uniform and high-quality coatings.
化学反应分析
Types of Reactions
-
Oxidation
Reagents and Conditions: Platinum-titanium compounds can undergo oxidation reactions in the presence of oxygen or other oxidizing agents. These reactions typically occur at elevated temperatures.
-
Reduction
Reagents and Conditions: Reduction reactions can be carried out using hydrogen gas or other reducing agents. These reactions often require high temperatures and pressures.
-
Substitution
Reagents and Conditions: Substitution reactions involve the replacement of one ligand or atom in the compound with another. These reactions can be facilitated by various catalysts and occur under specific temperature and pressure conditions.
科学研究应用
Chemistry
Platinum-titanium compounds are extensively used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization. Their unique catalytic properties make them ideal for applications in green chemistry and sustainable processes .
Biology and Medicine
In the field of medicine, platinum-titanium compounds are investigated for their potential use in cancer therapy. Platinum-based drugs, such as cisplatin, are well-known for their anticancer properties, and the incorporation of titanium can enhance their efficacy and reduce side effects .
Industry
These compounds are used in the production of high-performance materials, such as coatings for aerospace and automotive components. Their excellent mechanical properties and resistance to corrosion make them suitable for harsh environments .
作用机制
The mechanism of action of platinum-titanium compounds involves their interaction with biological molecules, such as DNA and proteins. Platinum compounds can form cross-links with DNA, inhibiting its replication and transcription, leading to cell death. Titanium compounds can enhance this effect by stabilizing the platinum-DNA complex and increasing its binding affinity .
相似化合物的比较
Similar Compounds
-
Platinum Compounds
Properties: Platinum compounds, such as cisplatin, are known for their anticancer properties and catalytic activity.
Comparison: Platinum-titanium compounds offer enhanced stability and reduced toxicity compared to pure platinum compounds.
-
Titanium Compounds
Properties: Titanium compounds, such as titanium dioxide, are widely used in photocatalysis and as pigments.
Uniqueness
Platinum-titanium compounds are unique due to their combined properties of high catalytic activity, mechanical strength, and biocompatibility. This makes them suitable for a wide range of applications, from industrial catalysis to medical treatments .
属性
CAS 编号 |
106436-47-9 |
|---|---|
分子式 |
Pt2Ti |
分子量 |
438.0 g/mol |
IUPAC 名称 |
platinum;titanium |
InChI |
InChI=1S/2Pt.Ti |
InChI 键 |
PXYGMNOXLCMLPZ-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Pt].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
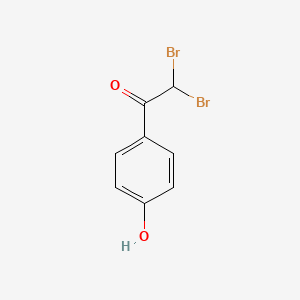
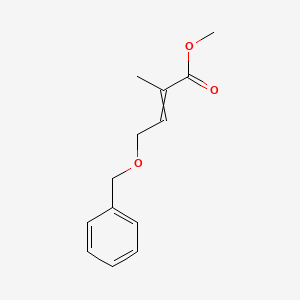
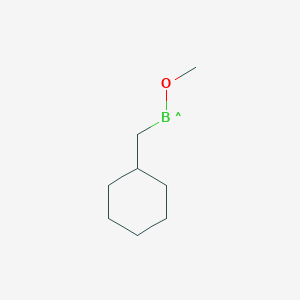
![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
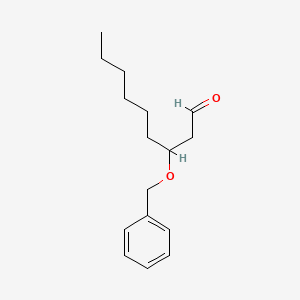
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B14340807.png)
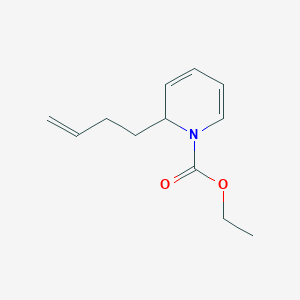

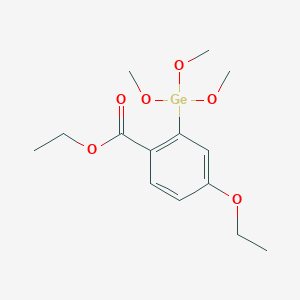
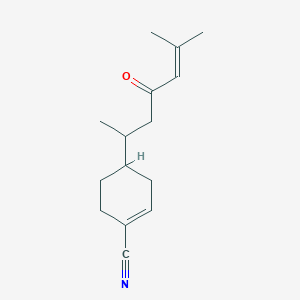

![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(3-nitrophenyl)-](/img/structure/B14340839.png)
![1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane](/img/structure/B14340852.png)
